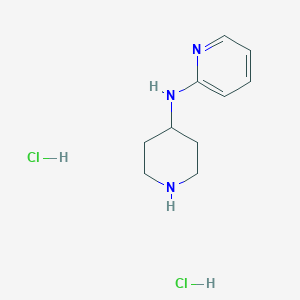

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It is a powder in physical form . The IUPAC name for this compound is "1-(2-pyridinyl)-4-piperidinamine dihydrochloride" .

Synthesis Analysis

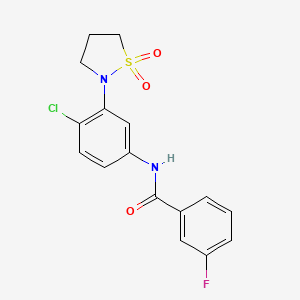

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of novel benzamide derivatives, including compounds 10b and 10j, which showed significant inhibitory bioactivity .Molecular Structure Analysis

The InChI code for “N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is "1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is a powder in physical form . It has a molecular weight of 250.17 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

- Novel Synthesis Methods : A study by Smaliy et al. (2011) introduces a novel method for synthesizing conformationally rigid diamines, important in medicinal chemistry, through catalytic hydrogenation processes. This approach could potentially be applied to synthesize "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" derivatives for medicinal purposes (Smaliy et al., 2011).

- Chemical Activation for Maillard Reaction Products : Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, leading to lysine-specific Maillard reaction products. This research highlights the chemical reactivity of piperidine derivatives, potentially guiding the development of novel reactions involving "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" (Nikolov & Yaylayan, 2010).

Heterocyclic Chemistry and Functional Materials

- Heterocyclic Compound Synthesis : Research on heterocyclic compounds, such as the work by Higashio and Shoji (2004), emphasizes the significance of nitrogen-containing chemicals in pharmaceuticals and agrochemicals. The methodologies discussed for synthesizing pyridine bases and related heterocycles could be relevant for developing new synthetic routes or applications for "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" (Higashio & Shoji, 2004).

Advanced Organic Synthesis Techniques

- One-Pot Synthetic Routes : The study by Song et al. (2022) on converting halogenated amides to piperidines and pyrrolidines via a one-pot method underscores the evolution of efficient, metal-free synthetic strategies. Such innovative approaches could potentially be adapted for synthesizing or modifying "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" and exploring its applications in various domains (Song et al., 2022).

Mecanismo De Acción

Target of Action

This compound is a complex molecule and its interaction with biological systems could be multifaceted .

Mode of Action

It is known that the compound can intercalate into chromophores, which improves their nonlinear optical (nlo) properties . This suggests that the compound might interact with its targets in a similar manner, possibly altering their function or activity.

Biochemical Pathways

Given its potential to intercalate into chromophores and improve their nlo properties , it may influence pathways related to light absorption and emission in biological systems.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Its ability to improve the nlo properties of chromophores suggests that it may have significant effects on cellular processes involving light absorption and emission .

Action Environment

The action, efficacy, and stability of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and specific characteristics of the biological system in which it is present .

Propiedades

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDGQOLXEOEJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)

![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)